2-Benzyl-5-bromo-1,3-benzoxazole
Overview
Description
2-Benzyl-5-bromo-1,3-benzoxazole is a heterocyclic compound with the molecular formula C14H10BrNO. It is a derivative of benzoxazole, which is a bicyclic compound consisting of a benzene ring fused to an oxazole ring.
Mechanism of Action
Target of Action
2-Benzyl-5-bromo-1,3-benzoxazole is a derivative of benzoxazole, a heterocyclic aromatic compound . Benzoxazole derivatives are known to target various enzymes or proteins such as DNA topoisomerases, protein kinases, histone deacetylases, cyclooxygenases, and cholinesterases . These targets are involved in the pathway of disease formation and proliferation .
Mode of Action
The structural makeup of the benzoxazole scaffold allows efficient interaction with biological targets . The planar benzene ring can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors, hence, engage in non-covalent interactions .
Biochemical Pathways
The benzoxazole derivatives elicit their function by interacting with key biological targets implicated in diseases such as cancer, diabetes, pain, inflammation, and cardiovascular disorders . They affect the biochemical pathways of these diseases, leading to changes in the disease progression .
Result of Action
The result of the action of this compound is dependent on its specific targets and the diseases it is used to treat. For instance, benzoxazole derivatives have been found to exhibit a wide range of biological activities including antimicrobial, antifungal, anticancer, antioxidant, anti-inflammatory effects, and so on .
Biochemical Analysis
Biochemical Properties
2-Benzyl-5-bromo-1,3-benzoxazole plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. Notably, this compound has been shown to target enzymes such as DNA topoisomerases, protein kinases, and histone deacetylases . These interactions are crucial for its potential anticancer properties, as these enzymes are involved in the regulation of cell proliferation and survival. The nature of these interactions often involves binding to the active sites of the enzymes, thereby inhibiting their activity and disrupting essential cellular processes.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of protein kinases, which are key regulators of signal transduction pathways . By inhibiting these kinases, this compound can alter the phosphorylation status of various substrates, leading to changes in gene expression and cellular responses. Additionally, this compound has demonstrated the ability to induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspases .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves binding interactions with biomolecules. For example, it can bind to the DNA topoisomerases, preventing them from relieving torsional strain during DNA replication and transcription . This inhibition leads to the accumulation of DNA breaks and ultimately triggers cell death. Furthermore, this compound can inhibit histone deacetylases, resulting in increased acetylation of histones and altered chromatin structure, which affects gene expression .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term impact on cellular function. This compound has shown stability under various experimental conditions, maintaining its activity over extended periods Long-term studies have indicated that continuous exposure to this compound can lead to sustained inhibition of target enzymes and prolonged cellular responses .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, this compound has been found to exhibit therapeutic effects, such as inhibiting tumor growth and reducing inflammation . At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation . The metabolism of this compound can lead to the formation of various metabolites, some of which may retain biological activity. Additionally, this compound can affect metabolic flux by altering the levels of key metabolites involved in cellular processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cells, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues is also determined by its affinity for different cellular compartments .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound has been found to localize in the nucleus, where it interacts with DNA and nuclear proteins . Additionally, it can accumulate in the mitochondria, affecting mitochondrial function and inducing apoptosis . The targeting of this compound to specific subcellular compartments is influenced by its chemical properties and interactions with cellular machinery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-5-bromo-1,3-benzoxazole typically involves the cyclization of 2-aminophenol with appropriate aldehydes or ketones. One common method involves the reaction of 2-aminophenol with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for benzoxazole derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to improve yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-5-bromo-1,3-benzoxazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoxazole derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized compounds .
Scientific Research Applications
2-Benzyl-5-bromo-1,3-benzoxazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.
Materials Science: The compound is used in the development of new materials with unique electronic and optical properties.
Biological Studies: It serves as a probe in biological studies to investigate various biochemical pathways and molecular interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-Benzyl-1,3-benzoxazole
- 2-Phenyl-5-bromo-1,3-benzoxazole
- 2-Benzyl-5-chloro-1,3-benzoxazole
Uniqueness
2-Benzyl-5-bromo-1,3-benzoxazole is unique due to the presence of both a benzyl group and a bromine atom, which confer specific chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties and reactivity patterns, making it valuable for specific applications .
Properties
IUPAC Name |
2-benzyl-5-bromo-1,3-benzoxazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrNO/c15-11-6-7-13-12(9-11)16-14(17-13)8-10-4-2-1-3-5-10/h1-7,9H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIXLJAZFGSWIOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC3=C(O2)C=CC(=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70650834 | |
Record name | 2-Benzyl-5-bromo-1,3-benzoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70650834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
915921-41-4 | |
Record name | 2-Benzyl-5-bromo-1,3-benzoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70650834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.